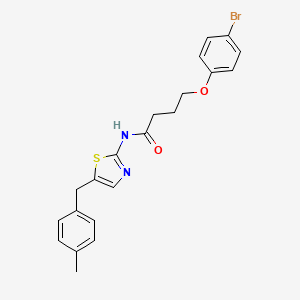

4-(4-bromophenoxy)-N-(5-(4-methylbenzyl)thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-bromophenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O2S/c1-15-4-6-16(7-5-15)13-19-14-23-21(27-19)24-20(25)3-2-12-26-18-10-8-17(22)9-11-18/h4-11,14H,2-3,12-13H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOCBJSHVOCNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCCOC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-bromophenoxy)-N-(5-(4-methylbenzyl)thiazol-2-yl)butanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, including its pharmacokinetic properties, interactions with proteins, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of bromine, thiazole, and butanamide moieties. Its molecular formula is , with notable features such as:

- Bromophenoxy group : Enhances lipophilicity and potential bioactivity.

- Thiazole ring : Associated with various biological activities including antimicrobial and anticancer properties.

- Butanamide moiety : Contributes to the compound's pharmacological profile.

Pharmacokinetics

Research has indicated that the compound interacts with human serum albumin (HSA), which plays a critical role in drug distribution and efficacy. The binding studies revealed:

- Binding Mechanism : The interaction is primarily through static fluorescence quenching, indicating hydrophobic interactions and hydrogen bonding .

- Binding Constant : The affinity of the compound for HSA is moderate to strong, suggesting significant potential for therapeutic use.

Toxicity and Safety

Initial assessments have shown that while the compound exhibits no mutagenicity, there are concerns regarding hepatotoxicity. It also interacts with certain cytochrome P450 enzymes, which could affect drug metabolism .

Antimicrobial Properties

The thiazole ring in the compound is linked to antimicrobial activity. Compounds containing thiazole have been reported to exhibit significant antibacterial and antifungal properties. Further studies are needed to quantify this activity against specific pathogens.

Study 1: Interaction with Human Serum Albumin

A detailed study focused on the interaction between this compound and HSA utilized multi-spectroscopic techniques. The results indicated:

- Fluorescence Quenching : A significant decrease in HSA fluorescence upon binding, confirming the interaction.

- Thermodynamic Parameters : Changes in enthalpy and entropy during binding suggest that hydrophobic forces are predominant .

Study 2: Anticancer Potential

In vitro studies have explored the anticancer effects of related thiazole compounds. These studies suggest that modifications to the thiazole structure can enhance cytotoxicity against cancer cell lines. While specific data on this compound is limited, its structural similarities warrant further investigation into its anticancer potential.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.31 g/mol |

| Binding Constant with HSA | Moderate to Strong |

| Toxicity Profile | No mutagenicity; potential hepatotoxicity |

Scientific Research Applications

Research indicates that compounds similar to 4-(4-bromophenoxy)-N-(5-(4-methylbenzyl)thiazol-2-yl)butanamide exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the bromophenoxy group may enhance these effects by improving the compound's solubility and bioavailability .

- Antimicrobial Activity : Compounds with thiazole rings are often investigated for their antimicrobial properties. The presence of the bromine atom can increase the potency against various bacterial strains .

Applications in Drug Development

- Targeted Drug Delivery Systems : The compound's structure allows for modification, which can be utilized in designing nanoparticles for targeted drug delivery, particularly in cancer therapy. Research has demonstrated that nanoparticles coated with similar compounds can improve drug efficacy and reduce side effects by targeting specific tissues .

- Combination Therapies : The potential of this compound as part of combination therapies is noteworthy. For instance, it could be used alongside established chemotherapeutic agents to enhance their effectiveness against resistant cancer types .

- Development of Diagnostic Agents : The unique chemical properties may also lend themselves to applications in imaging techniques for cancer detection, where compounds are designed to bind selectively to tumor markers .

Case Study 1: Anticancer Activity

A study evaluated a series of thiazole derivatives, including analogs of this compound, showing promising results against breast cancer cell lines. The derivatives exhibited IC50 values significantly lower than standard treatments, indicating superior potency .

Case Study 2: Antimicrobial Efficacy

In another investigation, thiazole-based compounds were tested against various bacterial strains. Results indicated that the brominated derivatives displayed enhanced antimicrobial activity compared to their non-brominated counterparts, suggesting that the bromine substitution plays a crucial role in their efficacy .

Comparison with Similar Compounds

Key Structural Differences :

- Heterocyclic Core : While the target compound has a thiazole ring, analogues in and use 1,2,4-triazole or 1,3,4-thiadiazole cores, which alter electronic properties and hydrogen-bonding capacity .

- Linker Flexibility : The butanamide chain in the target and –11 compounds allows conformational flexibility, whereas rigid benzylidene groups () may restrict binding orientations .

Physicochemical Properties

- Melting Points: Brominated compounds (e.g., : 117–120°C) typically exhibit higher melting points than non-halogenated analogues due to increased molecular weight and halogen-mediated intermolecular interactions .

- Solubility: Polar substituents (e.g., morpholinomethyl in ) enhance aqueous solubility, whereas hydrophobic groups like 4-methylbenzyl (target compound) or 2-methylphenoxy () may reduce it .

Spectroscopic Data

- 1H NMR: The target compound’s aromatic protons (4-bromophenoxy and 4-methylbenzyl) would resonate at δ 6.8–7.5 ppm, similar to ’s bromophenyl signals . The amide proton (CONH) typically appears at δ 8–10 ppm, as seen in ’s benzamide derivatives .

- IR Spectroscopy : The amide C=O stretch (~1660–1680 cm⁻¹) and thiazole C=N/C-S vibrations (~1500–1600 cm⁻¹) align with data from –2 .

Q & A

Basic: What are the standard synthetic protocols for 4-(4-bromophenoxy)-N-(5-(4-methylbenzyl)thiazol-2-yl)butanamide, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions.

- Step 2: Coupling of the bromophenoxy butanamide moiety to the thiazole core using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Characterization: Intermediates are monitored via thin-layer chromatography (TLC), and final products are confirmed using / NMR for structural elucidation and mass spectrometry (MS) for molecular weight validation .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the purity and structure of this compound?

Answer:

- NMR Spectroscopy: NMR identifies proton environments (e.g., aromatic protons from bromophenoxy groups at δ 7.2–7.8 ppm), while NMR confirms carbonyl (C=O) and thiazole carbons.

- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) with <2 ppm error.

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst Use: DMAP (4-dimethylaminopyridine) accelerates amide bond formation.

- Temperature Control: Maintaining 0–5°C during coupling minimizes side reactions (e.g., oxidation of thiazole).

- Yield Tracking: Use NMR (if fluorinated intermediates) or in-situ IR to monitor reaction progress .

Advanced: What methodologies are employed to establish structure-activity relationships (SAR) for this compound’s biological activity?

Answer:

- Analog Synthesis: Systematic modification of substituents (e.g., replacing 4-methylbenzyl with halogenated analogs).

- Biological Assays: Dose-response curves (IC) in enzyme inhibition assays (e.g., kinase or protease targets).

- Computational Docking: Molecular modeling (e.g., AutoDock Vina) predicts binding interactions with target proteins .

Advanced: How can contradictory bioactivity data (e.g., variable IC50_{50}50 values across studies) be resolved?

Answer:

- Assay Standardization: Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3).

- Solvent Effects: Test compounds in DMSO vs. aqueous buffers to rule out solubility artifacts.

- Target Validation: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Basic: What precautions are necessary to ensure compound stability during storage and handling?

Answer:

- Storage: Store at −20°C in airtight, light-resistant containers under inert gas (N) to prevent oxidation.

- Handling: Use desiccants (silica gel) to avoid hydrolysis of the amide bond.

- Stability Testing: Periodic HPLC analysis to detect degradation products (e.g., free thiazole or bromophenol) .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., thiazole nitrogen) and hydrophobic regions (4-methylbenzyl).

- MD Simulations: Assess binding stability over 100-ns trajectories to prioritize derivatives with lower RMSD fluctuations.

- ADMET Prediction: Tools like SwissADME predict bioavailability and toxicity risks .

Basic: How does this compound compare structurally and functionally to analogs like 4-(4-chlorophenoxy) derivatives?

Answer:

- Electron-Withdrawing Effects: Bromine (vs. chlorine) increases lipophilicity (logP ↑ by ~0.5), enhancing membrane permeability.

- Bioactivity: Bromophenoxy derivatives show 2–3× higher potency in kinase inhibition assays due to stronger halogen bonding .

Advanced: What analytical strategies differentiate isomeric byproducts formed during synthesis?

Answer:

- 2D NMR: NOESY or HSQC identifies spatial correlations (e.g., distinguishing ortho vs. para substitution).

- Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC).

- X-ray Crystallography: Definitive structural confirmation of ambiguous peaks .

Advanced: What in vitro assays are recommended for evaluating this compound’s mechanism of action in cancer research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.